molecular formula C18H14BrN3O B2793974 N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide CAS No. 2034210-12-1

N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide

Cat. No.: B2793974
CAS No.: 2034210-12-1
M. Wt: 368.234
InChI Key: UOKHAJIFBDZNHI-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide is a complex organic compound that features a bipyridine moiety linked to a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and bromobenzamide units . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridinium salts, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, altering their reactivity and function. This chelation can affect various biochemical pathways, including those involved in catalysis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide is unique due to its specific substitution pattern and the presence of the bromobenzamide group. This combination of features allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler bipyridine derivatives .

Properties

IUPAC Name

2-bromo-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKHAJIFBDZNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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